1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-
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Overview
Description
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- is a complex organic compound with the molecular formula C12H26O9. It is characterized by its multiple hydroxyl groups and ether linkages, making it a versatile molecule in various chemical applications . This compound is known for its unique structure, which includes six hydroxyl groups, two primary alcohols, four secondary alcohols, and three aliphatic ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- typically involves the reaction of 1,2-propanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions. Catalysts such as sodium hydroxide or potassium hydroxide are commonly used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Simpler alcohols.
Substitution: Halides, esters, or other substituted derivatives.
Scientific Research Applications
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- involves its ability to form hydrogen bonds with other molecules. This property allows it to interact with various molecular targets, including proteins and nucleic acids, thereby influencing their structure and function. The compound’s multiple hydroxyl groups enable it to participate in a wide range of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dipropylene glycol: Similar in structure but with fewer hydroxyl groups.
Oxybis-2-hydroxy-3,1-propanediyl dioctadecanoate: Contains long-chain fatty acids, making it more hydrophobic.
Oxybis-2-hydroxy-3,1-propanediyl diacetate: Contains acetate groups, altering its reactivity and solubility.
Uniqueness
1,2-Propanediol, 3,3’-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis- is unique due to its high number of hydroxyl groups and ether linkages, which provide it with exceptional versatility in chemical reactions and applications. Its ability to form multiple hydrogen bonds makes it particularly useful in applications requiring strong intermolecular interactions .
Properties
CAS No. |
21872-45-7 |
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Molecular Formula |
C12H26O9 |
Molecular Weight |
314.33 g/mol |
IUPAC Name |
3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H26O9/c13-1-9(15)3-19-5-11(17)7-21-8-12(18)6-20-4-10(16)2-14/h9-18H,1-8H2 |
InChI Key |
UAOXGVSADMLCFK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(COCC(COCC(CO)O)O)O)O)O |
Origin of Product |
United States |
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